molecular formula C8H8F2O4 B2788197 2,2-Difluoro-3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2381248-03-7

2,2-Difluoro-3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B2788197
CAS No.: 2381248-03-7
M. Wt: 206.145
InChI Key: GVZIBXMGSLQXHN-UHFFFAOYSA-N
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Description

2,2-Difluoro-3-(methoxycarbonyl)bicyclo[111]pentane-1-carboxylic acid is a chemical compound with the molecular formula C8H8F2O4 It is a member of the bicyclo[111]pentane family, which is characterized by a unique three-dimensional structure that imparts distinct chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,2-difluorobicyclo[1.1.1]pentane-1-carboxylic acid.

    Reaction Conditions: The key step involves the introduction of the methoxycarbonyl group. This is achieved through esterification reactions under controlled conditions, often using reagents like methanol and a suitable acid catalyst.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or organolithium compounds.

Major Products Formed

    Oxidation: Formation of difluoroketones or difluorocarboxylic acids.

    Reduction: Formation of difluoroalcohols.

    Substitution: Formation of various substituted bicyclo[1.1.1]pentane derivatives.

Scientific Research Applications

2,2-Difluoro-3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential drug candidates, particularly in the development of antiviral and anticancer agents.

    Materials Science: The compound’s unique structure makes it useful in the design of novel materials with specific properties, such as high thermal stability and rigidity.

    Biological Studies: It is employed in biochemical assays to study enzyme interactions and metabolic pathways.

    Industrial Applications: The compound is used in the synthesis of specialty chemicals and advanced polymers.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to enzymes and receptors, making it a potent inhibitor or activator in various biochemical pathways. The methoxycarbonyl group also plays a role in modulating the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2,2-Difluoro-3-methylbicyclo[1.1.1]pentane-1-carboxylic acid: Similar in structure but with a methyl group instead of a methoxycarbonyl group.

    3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid: Lacks the difluoro substitution.

Uniqueness

2,2-Difluoro-3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid is unique due to the presence of both difluoro and methoxycarbonyl groups, which impart distinct chemical and physical properties. These features make it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2,2-difluoro-3-methoxycarbonylbicyclo[1.1.1]pentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2O4/c1-14-5(13)7-2-6(3-7,4(11)12)8(7,9)10/h2-3H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVZIBXMGSLQXHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC(C1)(C2(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2381248-03-7
Record name 2,2-difluoro-3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid
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